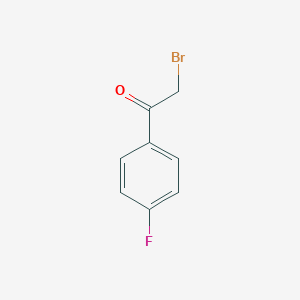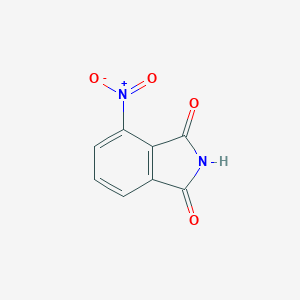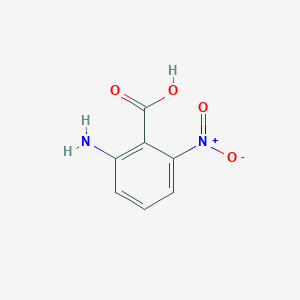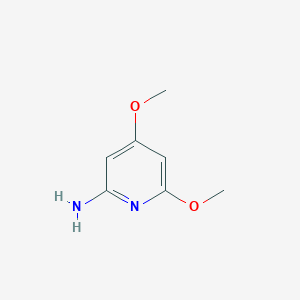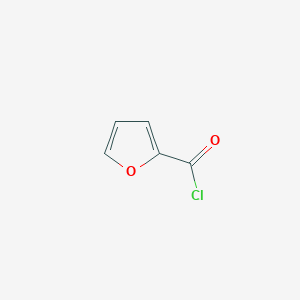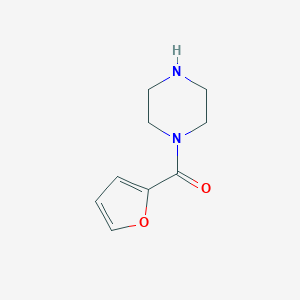
1-(2-Furoil)piperazina
Descripción general
Descripción
1-(2-Furoyl)piperazine, also known as 1-(2-Furoyl)piperazine, is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Furoyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Furoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Butirilcolinesterasa
1-(2-Furoil)piperazina: se ha sintetizado y evaluado por su potencial como inhibidor de la butirilcolinesterasa . Esta inhibición enzimática es significativa porque la butirilcolinesterasa juega un papel en la descomposición de la acetilcolina, un neurotransmisor involucrado en muchas funciones, incluida la memoria y el control muscular. Los inhibidores de esta enzima se investigan por su potencial terapéutico en enfermedades como el Alzheimer, donde la función de la acetilcolina se ve comprometida.
Análisis de la Actividad Hemolítica
Se ha estudiado la actividad hemolítica de los compuestos derivados de This compound para determinar su nivel de toxicidad . La actividad hemolítica se refiere a la capacidad de una sustancia para causar la destrucción de los glóbulos rojos, lo que puede provocar anemia. Una baja actividad hemolítica sugiere que un compuesto podría ser más seguro para uso terapéutico.
Síntesis de Derivados de Benzamida
This compound: se utiliza en la síntesis de derivados de benzamida, que son compuestos que han mostrado potencial de inhibición contra cepas microbianas y varias enzimas . Estos derivados son importantes en el desarrollo de nuevos fármacos con propiedades antimicrobianas e inhibidoras de enzimas.
Desarrollo de Agentes Antivirales
Se han explorado los derivados de This compound por su potencial como agentes antivirales, particularmente contra los norovirus . Los norovirus son una de las principales causas de gastroenteritis, y el desarrollo de fármacos antivirales eficaces es crucial para controlar los brotes.
Modulación del Receptor de Neurotransmisores
Se ha descubierto que los compuestos que contienen la porción This compound actúan como agonistas y antagonistas para varios receptores de neurotransmisores . Esto incluye los receptores cannabinoides CB1 y los receptores melanocortina-4, que están involucrados en una gama de procesos fisiológicos como el control del apetito, la regulación del estado de ánimo y la sensación de dolor.
Diseño de Fármacos Basado en Fragmentos
This compound: se ha utilizado en el diseño basado en fragmentos de bis-bencimidazol simétrico como inhibidores de la dihidrofolato reductasa R67 . Esta enzima es el objetivo de los fármacos para tratar infecciones bacterianas, lo que hace que esta aplicación sea crucial para el desarrollo de antibióticos.
Síntesis Química de Derivados de Quinazolina
Este compuesto también es un material de partida clave en la síntesis química de varios derivados de quinazolina . Las quinazolinas son una clase de compuestos con una amplia gama de actividades farmacológicas, incluidas propiedades anticancerígenas, antifúngicas y antiinflamatorias.
Investigación en los Campos de la Ingeniería y los Polímeros
La modificación estructural de This compound ha encontrado aplicaciones en los campos de la ingeniería y los polímeros . Los derivados de piperazina son conocidos por su versatilidad y se utilizan en la creación de polímeros con características específicas para aplicaciones industriales.
Mecanismo De Acción
Target of Action
1-(2-Furoyl)piperazine primarily targets calcium-activated potassium channels . These channels play a crucial role in neuronal excitability, which is fundamental to the functioning of the nervous system. Additionally, this compound has demonstrated its ability to inhibit the activity of enzymes that participate in metabolic pathways like glycolysis and the tricarboxylic acid cycle . It also acts as an inhibitor of butyrylcholinesterase enzyme .
Mode of Action
As an agonist, 1-(2-Furoyl)piperazine binds to calcium-activated potassium channels, enhancing their activity . This interaction results in increased potassium ion flow across the cell membrane, which can modulate neuronal excitability. The compound’s inhibitory action on certain enzymes disrupts their normal function, potentially altering metabolic processes .
Biochemical Pathways
Its inhibitory action on enzymes involved in glycolysis and the tricarboxylic acid cycle suggests that it may impact these metabolic pathways
Result of Action
The molecular and cellular effects of 1-(2-Furoyl)piperazine’s action depend on its specific targets. Its agonistic action on calcium-activated potassium channels can influence neuronal excitability, potentially affecting neurological function . The inhibition of enzymes involved in metabolic pathways could disrupt normal metabolic processes . .
Safety and Hazards
1-(2-Furoyl)piperazine is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only under a chemical fume hood and to wear personal protective equipment/face protection .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(2-Furoyl)piperazine has been found to interact with various enzymes and proteins. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . AChE is involved in the transmission of nervous signals from nerves to muscles and between neurons in the brain . Inhibition of AChE by 1-(2-Furoyl)piperazine massively disturbs the motility of parasites .
Cellular Effects
The effects of 1-(2-Furoyl)piperazine on cells are primarily related to its interaction with enzymes and proteins. By inhibiting AChE, it can disrupt normal cellular processes, particularly those involving the transmission of nervous signals
Molecular Mechanism
At the molecular level, 1-(2-Furoyl)piperazine exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a reversible inhibitor of AChE, thereby disrupting the normal function of this enzyme . This leads to a disturbance in the transmission of nervous signals where acetylcholine is the neurotransmitter .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Propiedades
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPINFEWFPMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057735 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40172-95-0 | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40172-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Furoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-furoyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-FUROYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUX72LL1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-(2-Furoyl)piperazine explored in the provided research?
A1: The research highlights two primary applications of 1-(2-Furoyl)piperazine:
- Metal Ion Extraction: A study demonstrated the synthesis of a calix[4]arene derivative functionalized with 1-(2-Furoyl)piperazine. This derivative exhibited a 95% extraction recovery for Cadmium ions (Cd2+) and showed selectivity towards Cd2+ over other metal ions like Pb2+, Cu2+, Ni2+, Co2+, and Zn2+ []. This suggests potential applications in environmental remediation and metal separation technologies.
- Catalysis: Quaternary ammonium salts derived from 1-(2-Furoyl)piperazine-substituted calix[n]arenes and a non-cyclic analogue were found to effectively catalyze one-pot Mannich reactions in water []. These reactions are important for synthesizing β-aminocarbonyl compounds, which have various applications in medicinal chemistry and materials science. The use of water as a solvent and the high catalytic efficiency contribute to the green chemistry aspects of this approach.
Q2: How is 1-(2-Furoyl)piperazine typically synthesized?
A2: One of the papers describes the synthesis of 1-(2-Furoyl)piperazine through a two-step process []:
Q3: What structural information about 1-(2-Furoyl)piperazine is available from the research?
A3: While the papers provided don't explicitly state the molecular formula and weight, these can be deduced from the structure:
- 1H NMR Spectroscopy: This technique is consistently used to characterize the synthesized 1-(2-Furoyl)piperazine and its derivatives [, , ].
- IR Spectroscopy: This method is also used to confirm the structure of the compound [].
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 1-(2-Furoyl)piperazine derivatives?
A4: Yes, one study focuses on synthesizing and evaluating the structure-activity relationship of 1-(2-Furoyl)piperazine-bearing benzamides as potential Butyrylcholinesterase inhibitors []. This suggests that modifications to the basic 1-(2-Furoyl)piperazine structure can lead to compounds with potential therapeutic applications, in this case, targeting neurological disorders like Alzheimer's disease.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
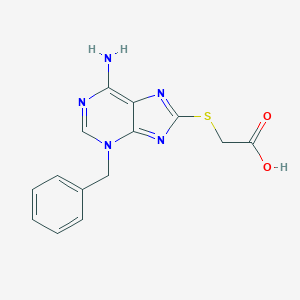

![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)

![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)
